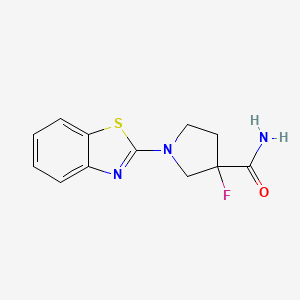
1-(1,3-Benzothiazol-2-yl)-3-fluoropyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-fluoropyrrolidine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves the coupling of substituted 2-amino-benzothiazole intermediates with various cycloalkyl carboxylic acids or their derivatives. One common method involves the use of amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, leading to anti-cancer effects .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-fluoropyrrolidine-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds have shown antibacterial activity and are synthesized using similar methods.
6-Fluorobenzo[d]thiazole amides: These compounds have demonstrated antimicrobial and antifungal activity.
N-(6-Chlorobenzo[d]thiazol-2-yl)-triazolo-thiadiazoles: These compounds have been studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H12FN3OS |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H12FN3OS/c13-12(10(14)17)5-6-16(7-12)11-15-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H2,14,17) |
InChI Key |
OIYZAKDWKVAHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















